
E3 连接体-连接子偶联物 6
描述
E3 Ligase Ligand-linker Conjugate 6 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
E3 Ligase Ligand-linker Conjugate 6 is a key intermediate for the synthesis of complete PROTAC molecules . It can serve as a Cereblon ligand to recruit CRBN protein .Molecular Structure Analysis
The molecular weight of E3 Ligase Ligand-linker Conjugate 6 is 569.65 and its formula is C29H39N5O7 .Chemical Reactions Analysis
E3 Ligase Ligand-linker Conjugate 6 is part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker . It is a key intermediate in the synthesis of complete PROTAC molecules .Physical And Chemical Properties Analysis
The molecular weight of E3 Ligase Ligand-linker Conjugate 6 is 569.65 and its formula is C29H39N5O7 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “E3 Ligand-Linker Conjugate 6,” focusing on six unique applications:
Targeted Protein Degradation (PROTAC Technology)
E3 Ligand-Linker Conjugate 6 is a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules consist of a ligand for the protein of interest (POI) and an E3 ligase ligand connected by a linker. The conjugate facilitates the recruitment of the E3 ligase to the POI, promoting its ubiquitination and subsequent degradation by the proteasome. This technology is revolutionary for drug discovery, enabling the selective degradation of disease-causing proteins .
Cancer Therapy
In cancer research, E3 Ligand-Linker Conjugate 6 is used to design PROTACs that target oncogenic proteins. By degrading proteins that drive cancer cell proliferation and survival, these PROTACs can effectively inhibit tumor growth. This approach offers a novel mechanism of action compared to traditional inhibitors, potentially overcoming resistance mechanisms and providing more durable responses .
Neurodegenerative Disease Research
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the accumulation of misfolded or aggregated proteins. E3 Ligand-Linker Conjugate 6 can be employed to create PROTACs that target these pathological proteins for degradation. This strategy aims to reduce the toxic protein burden in neurons, potentially slowing disease progression and improving neurological function .
Infectious Disease Treatment
E3 Ligand-Linker Conjugate 6 is also being explored in the context of infectious diseases. PROTACs designed with this conjugate can target viral or bacterial proteins essential for pathogen survival and replication. By degrading these critical proteins, PROTACs can inhibit the growth and spread of infectious agents, offering a new avenue for antimicrobial therapy .
Immunotherapy Enhancement
In immunotherapy, E3 Ligand-Linker Conjugate 6 can be used to develop PROTACs that modulate immune checkpoints or other immune regulatory proteins. By degrading proteins that suppress immune responses, these PROTACs can enhance the body’s ability to recognize and destroy cancer cells or infected cells, potentially improving the efficacy of immunotherapies .
Cardiovascular Disease Research
Cardiovascular diseases often involve dysregulated protein homeostasis. E3 Ligand-Linker Conjugate 6 can be utilized to create PROTACs that target proteins contributing to cardiovascular pathology, such as those involved in inflammation, fibrosis, or lipid metabolism. By selectively degrading these proteins, researchers aim to develop new treatments for conditions like atherosclerosis, heart failure, and hypertension .
Drug Resistance Studies
Drug resistance is a significant challenge in many therapeutic areas, including oncology and infectious diseases. E3 Ligand-Linker Conjugate 6 can be used to design PROTACs that degrade proteins responsible for drug resistance mechanisms, such as efflux pumps or mutated target proteins. This approach can help restore the efficacy of existing drugs and provide new strategies to combat resistance .
Basic Biological Research
Beyond therapeutic applications, E3 Ligand-Linker Conjugate 6 is valuable in basic biological research. It allows scientists to study the function of specific proteins by selectively degrading them and observing the resulting cellular effects. This tool can help elucidate protein roles in various biological processes and disease mechanisms, advancing our understanding of cellular biology .
作用机制
Target of Action
The primary target of E3 Ligand-Linker Conjugate 6 is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in the ubiquitination and subsequent degradation of target proteins .
Mode of Action
E3 Ligand-Linker Conjugate 6 operates by binding to the Cereblon protein, effectively recruiting it . This compound serves as a key intermediate in the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are a new modality of chemical tools and potential therapeutics that degrade proteins of interest via the ubiquitin-proteasome system .
Biochemical Pathways
The action of E3 Ligand-Linker Conjugate 6 primarily affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by this compound, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Pharmacokinetics
The design of drug-like protacs, which this compound helps synthesize, has ushered in potent and selective degradation activity . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of E3 Ligand-Linker Conjugate 6 is the ubiquitination and subsequent degradation of target proteins . This process is crucial for maintaining cellular homeostasis . Dysregulation of this system has been implicated in various diseases, including cancer .
Action Environment
It’s worth noting that the effectiveness of protacs, which this compound is involved in synthesizing, can be influenced by various factors, including the expression levels and localization of the target protein and e3 ligase, the cell permeability of the protac, and the presence of competing endogenous ligands .
属性
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNDRMMTYGQIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 Ligand-Linker Conjugate 6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



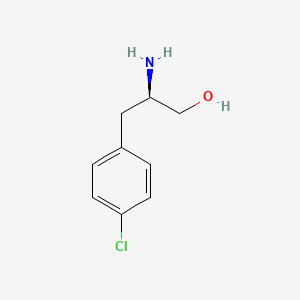

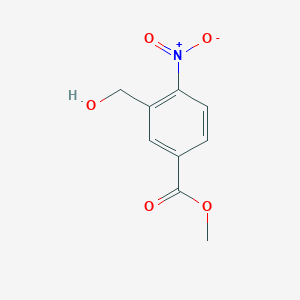

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)

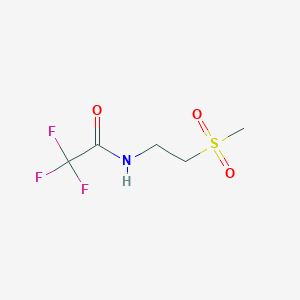
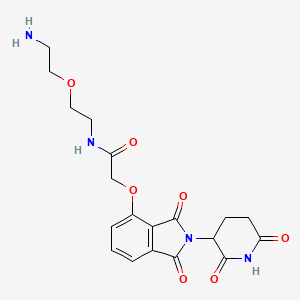
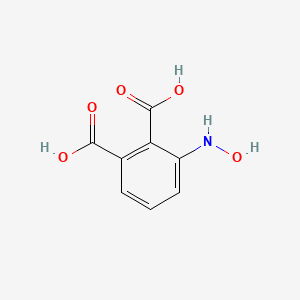
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)
